N,N-dibutyl-2-phenylacetamide
Description
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,N-dibutyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI Key |
KNKHTVMCLHDUNM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Procedure and Reaction Mechanism
The most widely reported method involves the condensation of phenylacetic acid and dibutylamine under mild conditions. This one-pot reaction typically employs polar aprotic solvents (e.g., dimethylformamide, DMF) and avoids external catalysts due to the inherent nucleophilicity of the amine. The mechanism proceeds via nucleophilic acyl substitution , where the amine attacks the carbonyl carbon of phenylacetic acid, followed by dehydration to form the amide bond.
-
Reactants : Phenylacetic acid (1.0 eq), dibutylamine (1.5 eq).
-
Solvent : DMF (2.5 mL per mmol of acid).
-
Conditions : 80°C for 8 hours under nitrogen atmosphere.
-
Workup : Extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography (petroleum ether/ethyl acetate, 15:1).
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Yield : 89% (colorless oil).
Optimization Insights
-
Solvent Impact : DMF outperforms 1,4-dioxane or toluene due to its high polarity, stabilizing the transition state and accelerating reaction kinetics.
-
Stoichiometry : A 1:1.5 molar ratio of acid to amine minimizes unreacted starting material while preventing di-butylamide byproducts.
-
Temperature Control : Elevated temperatures (>100°C) risk decarboxylation, whereas temperatures <80°C prolong reaction times.
Characterization Data
-
¹H NMR (CDCl₃): δ 7.36–7.24 (m, 5H, aromatic), 3.53 (s, 2H, CH₂CO), 3.20–3.10 (m, 4H, NCH₂), 1.40–1.20 (m, 8H, CH₂CH₂), 0.90 (t, 6H, CH₃).
-
¹³C NMR (CDCl₃): δ 171.1 (C=O), 135.3 (aromatic C), 129.5–127.4 (aromatic CH), 44.2 (NCH₂), 35.0 (CH₂CO), 29.7–20.1 (CH₂), 13.8 (CH₃).
Carbamoyl Chloride Route
Advantages Over Traditional Methods
-
Time Efficiency : Reactions complete within 1 hour versus 8–24 hours for acid-amine coupling.
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Energy Savings : Mild temperatures (10–50°C) reduce thermal degradation risks.
-
Scalability : Patent data emphasize suitability for industrial production.
Comparative Analysis of Synthetic Routes
Critical Evaluation of Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted amides.
Scientific Research Applications
N,N-dibutyl-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between N,N-dibutyl-2-phenylacetamide and related acetamides:
Structural and Functional Insights
Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide)
- Applications : Widely used as a pre-emergent herbicide due to its acetamide backbone, which disrupts lipid biosynthesis in weeds .
- Comparison: The dimethyl and diphenyl substituents enhance its hydrophobicity, favoring soil adsorption.
2,N-Diphenylacetamide
- Applications : Serves as a precursor for antimycobacterial agents and drugs like loperamide (antidiarrheal) and darifenacin (anticholinergic) .
- Comparison: The absence of alkyl groups on nitrogen reduces its solubility in nonpolar solvents compared to N,N-dibutyl derivatives. This impacts formulation strategies in drug development.
N,N-Dimethyl-2-phenylacetamide
- Pharmacological Relevance : Linked to anticonvulsants such as ethotoin and mephenytoin, where the dimethyl group balances solubility and blood-brain barrier penetration .
- Reactivity : Methyl groups facilitate faster metabolic degradation compared to bulkier butyl substituents, influencing drug half-life.
Pharmacological and Physicochemical Properties
- Lipophilicity : The dibutyl variant’s higher logP value compared to dimethyl or diphenyl analogs suggests enhanced membrane permeability, a critical factor in central nervous system drug design.
- Metabolic Stability : Longer alkyl chains (butyl vs. methyl) may slow hepatic metabolism, extending half-life but increasing risk of accumulation.
Research Findings and Trends
Agrochemical vs. Pharmaceutical Use : Diphenamid’s herbicidal activity contrasts with the pharmacological focus of 2,N-diphenylacetamide derivatives, underscoring substituent-driven application divergence .
Synthetic Methodologies : Phase-transfer catalysis optimizes benzylation of electron-deficient acetamides, a strategy applicable to this compound synthesis .
Structure-Activity Relationships (SAR) : Anticonvulsant activity in N,N-dimethyl-2-phenylacetamide derivatives highlights the role of small alkyl groups in target engagement, whereas larger substituents (butyl) may favor different receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
